molecular formula C12H22BCl B1586884 Chlorodicyclohexylborane CAS No. 36140-19-9

Chlorodicyclohexylborane

Cat. No. B1586884
CAS RN: 36140-19-9
M. Wt: 212.57 g/mol
InChI Key: PBBOKJIYEZCTEH-UHFFFAOYSA-N
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Description

Chlorodicyclohexylborane, also known as Dicyclohexylboron chloride, Dicyclohexylboryl chloride, or Dicyclohexylchloroborane, is a chemical compound with the linear formula (C6H11)2BCl . It is used as a reactant for various chemical reactions including Aldol addition reactions, Mukaiyama aldol addition, Microwave assisted ring closing metathesis reactions, C-alkylation of aromatic aldimines, and reversible ketone-ketone aldol reactions .


Molecular Structure Analysis

The molecular weight of Chlorodicyclohexylborane is 212.57 . Its molecular structure is represented by the linear formula (C6H11)2BCl . The InChI string representation is 1S/C12H22BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 .


Chemical Reactions Analysis

Chlorodicyclohexylborane is a reactant for various chemical reactions. These include Aldol addition reactions, Mukaiyama aldol addition, Microwave assisted ring closing metathesis reactions, C-alkylation of aromatic aldimines, and reversible ketone-ketone aldol reactions .


Physical And Chemical Properties Analysis

Chlorodicyclohexylborane is a liquid . It has a boiling point of 100-101 °C/1 mmHg (lit.) and a density of 0.97 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis Enhancement

Chlorodicyclohexylborane has shown effectiveness in the synthesis of macrocyclic beta-strand templates through ring closing metathesis (RCM). Its addition improved yield notably in both thermal and microwave-assisted RCM processes (Abell et al., 2009).

Conformational Transition Studies

The behavior of chlorocyclohexane, closely related to chlorodicyclohexylborane, has been used to determine the activation energy between conformational isomers. This was achieved by monitoring conformational transitions through infrared spectra (Štokr et al., 1973).

Environmental Impact Research

Studies on the environmental fates and differential toxicities of hexachlorocyclohexane isomers, which include compounds structurally similar to chlorodicyclohexylborane, have provided insights into their global transport and impact on the ecosystem (Willett et al., 1998).

Polymerization Processes

Chlorocyclohexane, a compound related to chlorodicyclohexylborane, has been utilized as a promoter in ethylene polymerization. Its presence significantly enhanced the polymerization rate and catalyst activity (Abedi et al., 2015).

Radical Chemistry

Chlorodicyclohexylborane's related compound, chlorocyclohexane, has been a focus in studies involving C(sp3)-H cross-coupling. This process is enabled by the catalytic generation of chlorine radicals, showcasing potential applications in organic synthesis (Shields & Doyle, 2016).

Safety And Hazards

Chlorodicyclohexylborane is classified as a flammable liquid (Category 2), pyrophoric liquid (Category 1), and skin corrosive (Sub-category 1B) . It is also harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is advised to handle this chemical with caution and use appropriate protective measures .

Relevant Papers One of the relevant papers retrieved is “Recent Advances in Borane Chemistry” which discusses some recent advances in the area of hydroboration and organoborane chemistry . Another paper titled “Chlorodicyclohexylborane-mediated aldol additions of alpha,alpha’-dioxygenated ketones” discusses the use of Chlorodicyclohexylborane in aldol additions .

properties

IUPAC Name

chloro(dicyclohexyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBOKJIYEZCTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCCC1)(C2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403001
Record name Chlorodicyclohexylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorodicyclohexylborane

CAS RN

36140-19-9
Record name Chlorodicyclohexylborane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36140-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorodicyclohexylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 250-mL round bottom flask fitted with a rubber septum, a magnetic stirring bar, and a connecting tube attached to a mercury bubbler was cooled in an ice bath and charged with diethyl ether (90 mL) under inert atmosphere. Cyclohexene (21.2 mL, 210 mmol) was added, followed by the slow addition of monochloroborane-methyl sulfide (11.6 mL, 100 mmol). The mixture was stirred at 0° C. for 2 h. The solvent was removed under reduced pressure (25° C., 12 Torr). Distillation provided pure dicyclohexylchloroborane (δ 76 ppm in hexane), 16.85 g, 80% yield, bp 104°-105° C. (0.5 mm). Synthesis of this product by this process can readily be carried out on a molar scale.
Quantity
21.2 mL
Type
reactant
Reaction Step One
Name
monochloroborane methyl sulfide
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 500-mL round-bottom flask capped with a rubber septum, a magnetic stirring bar, and a connecting tube attached to a mercury bubbler was charged with diethyl ether (150 mL) and cyclohexene (41 mL, 400 mmol). The flask was cooled in an ice bath, borane-methyl sulfide (BMS, 20 mL, 200 mmol) was added slowly, and stirring was continued for 3 h at 0° C. Dicyclohexylborane precipitated as a white solid. The supernatant liquid was removed by a double-ended needle, the solid was washed with ether, and the liquid was removed. Then the solid was suspended in 100 mL of diethyl ether, and anhydrous HCl in ether (66.7 mL of 3M solution, 200 mmol) was added slowly to the suspension at 0° C. Hydrogen is rapidly evolved and should be safely vented. A clear solution was obtained. The 11B NMR analysis of the resulting solution showed formation of Chx2BCl (δ 66 ppm in diethyl ether). Distillation provides the pure title product (δ 76 ppm in hexane), 31.6 g, 75% yield, bp 95°-96 ° C. (0.35 mm).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
66.7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
11B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
41 mL
Type
reactant
Reaction Step Seven
Quantity
150 mL
Type
solvent
Reaction Step Seven
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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